GSK180

Description

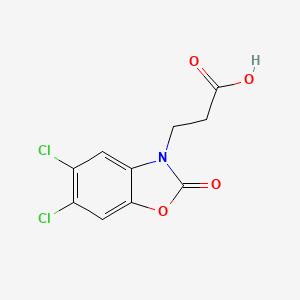

Structure

3D Structure

Properties

IUPAC Name |

3-(5,6-dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO4/c11-5-3-7-8(4-6(5)12)17-10(16)13(7)2-1-9(14)15/h3-4H,1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGAKMWKMLYGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC(=O)N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK180: A Technical Guide to its Mechanism of Action in Tryptophan Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of GSK180, a potent and selective inhibitor of Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. This document details the core mechanism, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and visualizes its impact on the kynurenine pathway.

Core Mechanism of Action

This compound is a selective and competitive inhibitor of Kynurenine-3-monooxygenase (KMO).[1] KMO is a pivotal enzyme in the kynurenine pathway, the primary route for tryptophan catabolism in mammals.[2][3] This pathway is integral to immune regulation and the production of neuroactive metabolites.[4][5][6] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[7][8] The inhibition of KMO by this compound is competitive with the enzyme's natural substrate, kynurenine.[7]

By blocking KMO, this compound effectively redirects the kynurenine pathway. This inhibition leads to a decrease in the production of downstream metabolites, including the neurotoxic 3-HK and quinolinic acid, while simultaneously causing an accumulation of the upstream substrate, kynurenine.[7][9] This accumulated kynurenine can then be metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid, a metabolite with neuroprotective properties.[7]

The modulation of this pathway by this compound has shown therapeutic potential, particularly in conditions associated with inflammation and altered tryptophan metabolism, such as acute pancreatitis.[2][3][7]

Quantitative Data Summary

The inhibitory potency and pharmacokinetic properties of this compound have been characterized in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Species | IC50 |

| Enzyme Assay | Kynurenine-3-monooxygenase (KMO) | - | ~6 nM[1] |

| Cell-Based Assay | Endogenous KMO in HEK293 cells | Human | 2.0 µM[7] |

| Cell-Based Assay | Endogenous KMO in primary hepatocytes | Human | 2.6 µM[1][7] |

| Cell-Based Assay | Endogenous KMO | Rat | 7 µM[1] |

Table 2: In Vivo Pharmacokinetics of this compound in Rats (27 mg/kg i.v. dose)

| Parameter | Value |

| Volume of distribution (Vdss) | 0.14 L/kg[7] |

| Plasma clearance (Clp) | 0.45 ml/min/kg[7] |

| Half-life (t1/2) | 3 hours[7] |

| Free fraction in plasma | 7.7%[7] |

Table 3: In Vivo Pharmacodynamic Effects of this compound in Rats

| Metabolite | Effect |

| Plasma Kynurenine | Increased[7] |

| Plasma Kynurenic Acid | Increased[7] |

| Plasma 3-Hydroxykynurenine | Decreased[7] |

| Plasma Tryptophan | Decreased[7] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

KMO Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound against isolated KMO.

Methodology:

-

A stopped fluorescence assay is a common method for measuring KMO activity.

-

Substrates: L-kynurenine and a cofactor such as NADPH are used.

-

Enzyme Source: Lysates from insect cells expressing human KMO can be utilized.[7]

-

Procedure:

-

The enzyme is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of L-kynurenine and NADPH.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, for instance, by adding a strong acid.

-

The formation of the product, 3-hydroxykynurenine, or the consumption of NADPH can be measured using a fluorescence plate reader.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based KMO Inhibition Assay

Objective: To assess the potency of this compound in a cellular context.

Methodology:

-

Cell Lines:

-

Procedure:

-

Cells are plated in multi-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of this compound.

-

L-kynurenine is added to the culture medium as a substrate.

-

After a defined incubation period, the supernatant is collected.

-

The concentration of 3-hydroxykynurenine in the supernatant is quantified using a suitable analytical method, such as LC-MS/MS.

-

-

Data Analysis: IC50 values are determined from the concentration-response curves.

In Vivo Model of Acute Pancreatitis

Objective: To evaluate the therapeutic efficacy and pharmacodynamic effects of this compound in a disease model.

Methodology:

-

Animal Model: Acute pancreatitis (AP) is induced in rats.

-

This compound Administration:

-

Endpoints:

-

Pharmacokinetics: Blood samples are collected at various time points to determine the plasma concentration of this compound.

-

Pharmacodynamics: Plasma levels of tryptophan and its metabolites (kynurenine, kynurenic acid, 3-hydroxykynurenine) are measured.[7]

-

Efficacy: Histological analysis of the pancreas, lung, and kidney is performed to assess tissue injury and inflammation.[7] Neutrophil infiltration can be quantified by measuring myeloperoxidase (MPO) activity.[7]

-

-

Analytical Methods: Plasma drug and metabolite concentrations are typically quantified using LC-MS/MS.

Visualizations

The following diagrams illustrate the mechanism of action of this compound within the tryptophan metabolism pathway and a typical experimental workflow.

Caption: Mechanism of action of this compound in the kynurenine pathway.

Caption: A typical experimental workflow for characterizing this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in tryptophan breakdown associated with response to multimodal treatment in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Tryptophan and Its Main Metabolite Kynurenine and the Risk of Multiple Cancers Based on the Bidirectional Mendelian Randomization Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of GSK180: A Potent Kynurenine 3-Monooxygenase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical development of GSK180, a potent and selective inhibitor of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolic pathway, representing a key therapeutic target for a range of disorders, including neurodegenerative diseases and acute pancreatitis. This document provides a comprehensive overview of the medicinal chemistry strategy that led to the identification of this compound, its mechanism of action, and a summary of its in vitro and in vivo pharmacological properties. Detailed experimental protocols for key assays, quantitative data presented in structured tables, and visualizations of relevant pathways and workflows are included to provide a thorough resource for researchers in the field of drug discovery and development.

Introduction to Kynurenine 3-Monooxygenase (KMO) and the Kynurenine Pathway

The kynurenine pathway is the primary route for tryptophan metabolism in mammals.[1] KMO is a flavin-dependent monooxygenase that catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[2] This step is a critical branch point in the pathway, as the downstream metabolites of 3-HK, such as quinolinic acid, are neurotoxic.[2] Conversely, the alternative branch leads to the formation of the neuroprotective kynurenic acid.[2] Dysregulation of the kynurenine pathway and increased KMO activity have been implicated in the pathogenesis of several diseases, making KMO an attractive therapeutic target.[1][3] Inhibition of KMO is hypothesized to shift the pathway towards the production of neuroprotective metabolites and reduce the formation of neurotoxic compounds.[2]

Below is a diagram illustrating the central role of KMO in the kynurenine pathway and the impact of its inhibition by this compound.

References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

GSK180 and KMO Inhibition: A Technical Review for Drug Development Professionals

An In-depth Guide to the Preclinical Pharmacology of a Potent Kynurenine 3-Monooxygenase Inhibitor

This technical guide provides a comprehensive overview of GSK180, a selective and potent inhibitor of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolic pathway, and its inhibition represents a promising therapeutic strategy for a range of disorders, including acute pancreatitis and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of this compound's pharmacological profile, experimental methodologies for its characterization, and a visualization of its mechanism of action.

Executive Summary

This compound is a competitive inhibitor of KMO with nanomolar potency against the human enzyme.[1][2] It effectively modulates the kynurenine pathway, leading to a decrease in the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and a concurrent increase in the neuroprotective metabolite kynurenic acid (KYNA).[3][4] Preclinical studies in rodent models of acute pancreatitis have demonstrated the therapeutic potential of KMO inhibition with this compound, showing protection against multiple organ failure.[3][5][6] This guide will delve into the quantitative data supporting these findings, the experimental protocols used to generate them, and the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in-cell potency data for this compound against Kynurenine 3-Monooxygenase.

Table 1: In Vitro and In-Cellular Potency of this compound

| Target/System | Assay Type | Species | IC50 | Reference(s) |

| Kynurenine 3-Monooxygenase (KMO) | Enzymatic Assay | Human | ~6 nM | [1][2] |

| Kynurenine 3-Monooxygenase (KMO) | Cell-based Assay (HEK293) | Human | 2.0 µM | [3] |

| Endogenous KMO | Cell-based Assay (Primary Hepatocytes) | Human | 2.6 µM | [1][2][3] |

| Kynurenine 3-Monooxygenase (KMO) | Cell-based Assay (HEK293) | Rat | 7 µM | [1][3] |

Note: The difference in potency between the enzymatic and cell-based assays is attributed to the low passive permeability of this compound.[3]

Signaling Pathway and Mechanism of Action

This compound acts by competitively inhibiting KMO, a key enzyme at a branchpoint of the kynurenine pathway of tryptophan metabolism. This inhibition alters the metabolic flux, leading to a reduction in downstream metabolites implicated in pathogenesis and an accumulation of upstream, often neuroprotective, metabolites.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

KMO Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the KMO enzyme. Commercially available kits provide a standardized method.[1][7][8]

Principle: The assay measures the activity of recombinant human KMO by monitoring the consumption of the cofactor NADPH, which is proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH absorbance at 340 nm is measured spectrophotometrically.

Materials:

-

Recombinant Human KMO enzyme

-

Assay Buffer (e.g., 3X KMO assay buffer)

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a 1X KMO assay buffer by diluting the 3X stock.

-

Thaw the KMO enzyme on ice and dilute to the desired concentration (e.g., 20 µg/ml) in 1X assay buffer.

-

Add 50 µL of 1X KMO Assay Buffer to "Blank" wells.

-

Add 50 µL of diluted KMO enzyme to "Positive Control" and "Test Inhibitor" wells.

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) at 10-fold the final desired concentration. Add 10 µL of the inhibitor solution to the "Test Inhibitor" wells. Add 10 µL of the vehicle (e.g., DMSO) to the "Positive Control" and "Blank" wells.

-

Prepare a substrate mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.

-

Initiate the reaction by adding 40 µL of the substrate mixture to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes), with gentle shaking.

-

Measure the absorbance at 340 nm.

-

Calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based KMO Activity Assay (HEK293)

This assay measures the ability of a compound to inhibit KMO activity within a cellular context.[3][9]

Principle: Human KMO is stably expressed in a cell line, such as HEK293. These cells are then treated with the test compound, and the conversion of exogenously added kynurenine to 3-hydroxykynurenine is measured in the cell lysate or supernatant using LC-MS/MS.

Materials:

-

HEK293 cells stably expressing human KMO

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

L-Kynurenine

-

Reagents for cell lysis

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Plate the HEK293-KMO cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a predetermined time.

-

Add L-kynurenine to the cells and incubate for a specific period (e.g., 2 hours at 37°C) to allow for its conversion to 3-HK.

-

Harvest the cell lysates or supernatants.

-

Terminate the enzymatic reaction (e.g., by adding acetonitrile).

-

Analyze the samples by LC-MS/MS to quantify the amount of 3-hydroxykynurenine produced.

-

Calculate the percent inhibition and determine the IC50 value.

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of multiple metabolites in the kynurenine pathway from biological samples.[3][5][10]

Principle: Biological samples (e.g., plasma, cell lysates) are processed to extract the metabolites of interest. These extracts are then injected into an LC system, where the metabolites are separated based on their physicochemical properties. The separated metabolites are then introduced into a mass spectrometer for detection and quantification based on their mass-to-charge ratio and fragmentation patterns.

General Procedure:

-

Sample Preparation: This typically involves protein precipitation (e.g., with acetonitrile or perchloric acid) followed by centrifugation to remove cellular debris. An internal standard is often added at this stage for accurate quantification.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the kynurenine pathway metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each metabolite and the internal standard to ensure high selectivity and sensitivity.

-

Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of the internal standard and referencing a standard curve generated with known concentrations of the analytes.

Experimental Workflow for KMO Inhibitor Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel KMO inhibitor like this compound.

Conclusion

This compound serves as a valuable tool compound for probing the therapeutic potential of KMO inhibition. Its well-characterized pharmacological profile, coupled with the detailed experimental methodologies outlined in this guide, provides a solid foundation for further research and development in this area. The data strongly support the continued investigation of KMO inhibitors as a novel therapeutic strategy for a variety of diseases characterized by dysregulation of the kynurenine pathway. The provided diagrams and tables offer a quick reference for the key data and concepts related to this compound and KMO inhibition.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. mdpi.com [mdpi.com]

- 3. The current state in liquid chromatography-mass spectrometry methods for quantifying kynurenine pathway metabolites in biological samples: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. amsbio.com [amsbio.com]

- 9. Overexpression of human kynurenine-3-monooxygenase protects against 3-hydroxykynurenine-mediated apoptosis through bidirectional nonlinear feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GSK180 on Kynurenine Pathway Metabolites: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GSK180, a potent and specific inhibitor of kynurenine-3-monooxygenase (KMO), on the kynurenine pathway. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in this area.

Core Mechanism of Action

This compound is a selective, competitive inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2] KMO is responsible for the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic metabolite quinolinic acid.[1][3][4] By inhibiting KMO, this compound effectively blocks this conversion, leading to a significant shift in the downstream metabolic cascade of the kynurenine pathway. This inhibition is competitive with the kynurenine substrate.[1]

Quantitative Analysis of this compound's Effects

The inhibitory potency of this compound has been quantified in various in vitro systems. Furthermore, its impact on key kynurenine pathway metabolites has been assessed in vivo.

In Vitro Inhibitory Activity of this compound

| Assay System | Target | IC50 | Reference |

| Human KMO biochemical assay | Human KMO | ~6 nM | [1][2] |

| Cell-based assay (unspecified) | KMO | 2 µM | [1] |

| Primary human hepatocytes | Endogenous KMO | 2.6 µM | [1] |

In Vivo Pharmacodynamic Effects of this compound in a Rat Model

Following a single intravenous bolus of this compound, rapid and significant changes in plasma concentrations of kynurenine and kynurenic acid were observed in a rat model.[3]

| Time Post-Dose (hours) | Plasma Kynurenine (µM) | Plasma Kynurenic Acid (µM) |

| 0 | ~1.5 | ~0.05 |

| 0.5 | ~10 | ~0.4 |

| 1 | ~12 | ~0.5 |

| 2 | ~10 | ~0.4 |

| 4 | ~4 | ~0.2 |

| 8 | ~2 | ~0.1 |

Note: The data in this table are estimations derived from the graphical representation in Mole DJ, et al. Nat Med. 2016 Feb;22(2):202-9.

In a rat model of acute pancreatitis, administration of this compound resulted in increased plasma kynurenine and kynurenic acid, and decreased plasma tryptophan and 3-hydroxykynurenine.[3]

Signaling and Metabolic Pathways

The primary effect of this compound is the direct inhibition of the KMO enzyme within the kynurenine pathway of tryptophan metabolism. This leads to a redirection of kynurenine metabolism.

Experimental Protocols

In Vivo Rodent Model of Acute Pancreatitis

This protocol is a synthesis of methodologies described in the literature for inducing acute pancreatitis in rodent models to study the effects of therapeutic interventions like this compound.[3][5]

1. Animal Model:

-

Species: Male Sprague-Dawley rats or C57BL/6 mice.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

2. Induction of Acute Pancreatitis:

-

Method: A common method is the retrograde infusion of sodium taurocholate into the biliopancreatic duct.

-

Procedure:

-

Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

-

Perform a midline laparotomy to expose the duodenum and pancreas.

-

Identify the common bile duct and temporarily occlude the hepatic end with a micro-clamp.

-

Cannulate the biliopancreatic duct via the duodenum.

-

Infuse a solution of sodium taurocholate (e.g., 5% in sterile saline) at a slow and controlled rate.

-

After infusion, remove the cannula and the clamp.

-

Close the abdominal incision in layers.

-

Provide post-operative analgesia and fluid resuscitation.

-

3. This compound Administration:

-

Route: Intravenous (i.v.) bolus followed by continuous infusion.

-

Dosage: An example dosing regimen is a 24 mg/kg i.v. bolus followed by a 5.5 mg/kg/hour infusion.[3]

-

Timing: this compound can be administered therapeutically, for instance, 1 hour after the induction of pancreatitis.[3]

4. Sample Collection and Processing:

-

Blood Sampling: Collect blood samples at predetermined time points via a cannulated artery or cardiac puncture at the experimental endpoint.

-

Plasma Preparation: Collect blood into EDTA-containing tubes, and centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

Quantification of Kynurenine Pathway Metabolites using LC-MS/MS

This protocol outlines a general method for the analysis of kynurenine pathway metabolites in plasma, based on established analytical techniques.[6][7]

1. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard solution containing deuterated analogues of the target metabolites.

-

Precipitate proteins by adding a solvent such as methanol or acetonitrile, followed by vortexing and centrifugation.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for injection.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a C18 or a biphenyl reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometry Detection:

-

Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for each metabolite and internal standard in Multiple Reaction Monitoring (MRM) mode.

-

3. Data Analysis:

-

Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the standards.

Experimental Workflow Visualization

References

- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

The Kynurenine Pathway Modulator GSK180: A Technical Overview of its Chemical Profile and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK180, a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO). This compound serves as a critical tool for investigating the therapeutic potential of KMO inhibition in various disease models. This document outlines its chemical structure, physicochemical properties, mechanism of action, and key experimental data, supported by detailed methodologies for the cited experiments.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 3-(5,6-dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid, is a small molecule inhibitor derived from the kynurenine substrate.[1] Its chemical identity and core properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇Cl₂NO₄ | [2] |

| Molecular Weight | 276.07 g/mol | [2] |

| CAS Number | 1799725-26-0 | [2] |

| SMILES | O=C(O)CCN1C(OC2=CC(Cl)=C(Cl)C=C12)=O | [2] |

| Appearance | White to off-white solid | [2] |

Mechanism of Action and Biological Activity

This compound is a selective and competitive inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine. By inhibiting KMO, this compound effectively modulates the kynurenine pathway, leading to a decrease in the production of downstream metabolites and an accumulation of kynurenine.

The inhibitory potency of this compound has been characterized in various assays, demonstrating its high affinity for KMO.

| Assay Type | Target | Species | IC₅₀ | Reference |

| Biochemical Assay | KMO | Human | ~6 nM | [2] |

| Cell-Based Assay | Endogenous KMO | Primary Human Hepatocytes | 2.6 µM | [2] |

| Cell-Based Assay | KMO | Rat | 7 µM | [2] |

The inhibition of KMO by this compound has been shown to have therapeutic potential, particularly in the context of acute pancreatitis. In rodent models of this condition, administration of this compound led to a significant reduction in multiple organ failure.[3]

Signaling Pathway

The kynurenine pathway of tryptophan metabolism is a key signaling cascade involved in inflammation and immune response. This compound's mechanism of action directly impacts this pathway by blocking the activity of KMO.

References

GSK180: A Technical Guide for the Investigation of Kynurenine 3-Monooxygenase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK180, a potent and selective tool compound for the study of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolic pathway, and its inhibition is a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases, psychiatric conditions, acute pancreatitis, and certain cancers.[1][2][3] This document details the mechanism of action of this compound, its quantitative inhibitory properties, relevant experimental protocols, and the broader context of the kynurenine pathway.

Introduction to Kynurenine 3-Monooxygenase (KMO)

Kynurenine 3-monooxygenase is a flavin-dependent enzyme located on the outer mitochondrial membrane that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[4] This reaction represents a key branch point in the kynurenine pathway, the primary route for tryptophan catabolism. The pathway generates several neuroactive and immunomodulatory metabolites. Inhibition of KMO is a strategic approach to shift the metabolic flux away from the production of potentially neurotoxic downstream metabolites, such as 3-HK and quinolinic acid (QUIN), and towards the formation of the neuroprotective kynurenic acid (KYNA).[5][6][7]

This compound: A Selective KMO Inhibitor

This compound is a selective, competitive, and potent inhibitor of KMO.[8][9] Its discovery through a medicinal chemistry strategy based on modifications of the kynurenine substrate has provided a valuable tool for investigating the physiological and pathological roles of KMO.[10][11]

Mechanism of Action

This compound acts as a competitive inhibitor of KMO with respect to the kynurenine substrate.[8][10] This means that this compound binds to the active site of the enzyme, thereby preventing the binding and subsequent hydroxylation of L-kynurenine. The potency of this compound is influenced by the concentration of kynurenine, a characteristic feature of competitive inhibition.[8][10]

Potency and Selectivity

This compound exhibits high potency against KMO, with significant variations observed across different species and assay formats. The compound has been shown to be highly selective for KMO, displaying negligible activity against other enzymes in the tryptophan pathway and a wide range of other protein targets.[8][10]

Table 1: Quantitative Inhibitory Activity of this compound against KMO

| Target/System | Assay Type | IC50 Value | Reference |

| Human KMO (isolated) | Enzyme Assay | ~6 nM | [8][9] |

| Human KMO (HEK293 cells) | Cell-based Assay | 2.0 µM | [10] |

| Human Primary Hepatocytes | Endogenous KMO Activity | 2.6 µM | [8][10] |

| Rat KMO (HEK293 cells) | Cell-based Assay | 7 µM | [9][10] |

| P. fluorescens KMO | Enzyme Assay | 500 nM | [10] |

Note: The difference in potency between isolated enzyme and cell-based assays is attributed to the low passive permeability of this compound across cell membranes, necessitating higher extracellular concentrations to achieve intracellular efficacy.[10]

Experimental Protocols

In Vitro KMO Inhibition Assay (Enzyme-based)

This protocol is a generalized procedure based on commonly used methods for determining KMO inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human KMO.

Principle: The assay measures the activity of KMO by monitoring the consumption of the cofactor NADPH, which is directly proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH is quantified by measuring the absorbance at 340 nm.[12][13][14]

Materials:

-

Recombinant human KMO enzyme

-

KMO Assay Buffer (e.g., 3X buffer to be diluted to 1X)[12]

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

Test compound (this compound)

-

DMSO (for dissolving the test compound)

-

96-well or 384-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare 1X KMO Assay Buffer by diluting the 3X stock with water.

-

Prepare a stock solution of L-Kynurenine (e.g., 20 mM).[12]

-

Prepare a stock solution of NADPH (e.g., 10 mM).[12]

-

Prepare serial dilutions of the test inhibitor (this compound) in DMSO. Further dilute in 1X KMO Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the reaction is low (e.g., ≤1%) to avoid enzyme inhibition.[12]

-

Dilute the KMO enzyme to the desired working concentration (e.g., 20 µg/ml) in ice-cold 1X KMO Assay Buffer.[12]

-

-

Assay Setup:

-

Add the diluted test inhibitor solution to the appropriate wells of the microplate.

-

For "Positive Control" (no inhibition) and "Blank" (no enzyme) wells, add the diluent solution without the inhibitor.[12]

-

Add the diluted KMO enzyme to all wells except the "Blank" wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare a Substrate Mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer. A typical reaction mixture will have final concentrations of around 10 µM for kynurenine and 200 µM for NADPH.[10]

-

Initiate the reaction by adding the Substrate Mixture to all wells.

-

Immediately start measuring the decrease in absorbance at 340 nm over time (kinetic read) or after a fixed incubation period (e.g., 90 minutes) at room temperature (endpoint read).[12]

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption for each well.

-

Normalize the data to the "Positive Control" (100% activity) and "Blank" (0% activity).

-

Plot the percentage of KMO activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Experimental Workflows

The Kynurenine Pathway and the Role of KMO

The following diagram illustrates the central position of KMO in the kynurenine pathway of tryptophan metabolism.

Caption: The Kynurenine Pathway highlighting the central role of KMO and its inhibition by this compound.

Experimental Workflow for KMO Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing KMO inhibitors like this compound.

Caption: A generalized workflow for the discovery and preclinical evaluation of KMO inhibitors.

Therapeutic Rationale for KMO Inhibition

The inhibition of KMO by compounds such as this compound leads to a beneficial shift in the kynurenine pathway, which is the basis for its therapeutic potential.

Caption: The logical flow from KMO inhibition to potential therapeutic outcomes.

In Vivo Pharmacokinetics and Pharmacodynamics of this compound

In vivo studies in rats have demonstrated that intravenous administration of this compound leads to rapid and significant changes in the levels of kynurenine pathway metabolites.[8][10] Following administration, there is a marked increase in plasma kynurenine concentrations and a corresponding increase in the neuroprotective metabolite, kynurenic acid.[10] These pharmacodynamic effects confirm target engagement in a whole-animal system and support the therapeutic potential of KMO inhibition. This compound has been shown to provide therapeutic protection in a rat model of acute pancreatitis-associated multiple organ dysfunction syndrome (AP-MODS).[10][11][15]

Conclusion

This compound is an invaluable tool for researchers investigating the kynurenine pathway and the role of KMO in health and disease. Its high potency and selectivity, coupled with demonstrated in vivo activity, make it a standard for preclinical studies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of KMO biology and in the development of novel therapeutics targeting this important enzyme.

References

- 1. researchers.mq.edu.au [researchers.mq.edu.au]

- 2. Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 6. What are KMO inhibitors and how do they work? [synapse.patsnap.com]

- 7. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. immune-system-research.com [immune-system-research.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Development of GSK180: A Technical Overview of a Potent Kynurenine-3-Monooxygenase Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the history and development of GSK180, a selective and potent inhibitor of kynurenine-3-monooxygenase (KMO), by GlaxoSmithKline (GSK). The information presented is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, key experimental data, and the scientific methodologies employed during its preclinical evaluation.

Introduction to this compound and its Therapeutic Rationale

This compound is an oxazolidinone-based small molecule developed by GlaxoSmithKline as a selective, competitive, and potent inhibitor of kynurenine-3-monooxygenase (KMO).[1][2] KMO is a critical enzyme in the tryptophan metabolism pathway, specifically the kynurenine pathway.[1][2] This pathway is the primary route for tryptophan catabolism in mammals.[3] By inhibiting KMO, this compound blocks the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a metabolite implicated in oxidative stress and cellular apoptosis.[1] The therapeutic rationale for KMO inhibition stems from the potential to mitigate the downstream production of neurotoxic metabolites and modulate inflammatory responses, with initial investigations focusing on its utility in acute pancreatitis-associated multiple organ dysfunction syndrome (AP-MODS).[2][3]

Mechanism of Action: Targeting the Kynurenine Pathway

This compound acts as a competitive inhibitor of KMO, meaning it vies with the natural substrate, kynurenine, for binding to the enzyme's active site.[1] The inhibition of KMO by this compound leads to a significant shift in the metabolic flux of the kynurenine pathway. This results in an accumulation of kynurenine and a subsequent increase in the production of kynurenic acid, a metabolite with neuroprotective properties, while decreasing the formation of the downstream neurotoxic metabolite 3-hydroxykynurenine.[3]

The Kynurenine Signaling Pathway

The following diagram illustrates the key steps of the kynurenine pathway and the point of intervention for this compound.

Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound during its preclinical development.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Value | Species/System | Reference |

| IC₅₀ (KMO) | ~6 nM | Human (isolated enzyme) | [1] |

| IC₅₀ (Cell-based assay) | 2.0 µM | HEK293 cells expressing human KMO | [3] |

| IC₅₀ (Endogenous KMO) | 2.6 µM | Primary human hepatocytes | [3] |

| IC₅₀ (KMO) | 7 µM | Rat | [4] |

| IC₅₀ (KMO) | 500 nM | P. fluorescens | [3] |

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Dosing | Reference |

| Volume of Distribution (Vdₛₛ) | 0.14 L/kg | 27 mg/kg i.v. | [3] |

| Half-life (t₁/₂) | 3 h | 27 mg/kg i.v. | [3] |

| Plasma Clearance (Clp) | 0.45 ml/min/kg | 27 mg/kg i.v. | [3] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the evaluation of this compound are outlined below.

In Vitro KMO Inhibition Assay

Objective: To determine the direct inhibitory potency of this compound on isolated KMO enzyme.

Methodology:

-

Full-length human KMO was expressed as a GST fusion protein in Sf9 insect cells and used as a membrane suspension.[3]

-

Reactions were conducted at saturating concentrations of NADPH (200 µM) and near the Michaelis-Menten constant (Kₘ) for kynurenine (10 µM).[3]

-

This compound was added at varying concentrations to determine its effect on KMO activity.

-

Enzyme activity was measured by monitoring the consumption of NADPH at a wavelength of 340 nm.

-

IC₅₀ values were calculated from the dose-response curves.

Cell-Based KMO Activity Assay

Objective: To assess the potency of this compound in a cellular context.

Methodology:

-

HEK293 cells were stably transfected to express human KMO.[3]

-

These cells were incubated with varying concentrations of this compound.

-

The cells were then exposed to kynurenine.

-

The conversion of kynurenine to 3-hydroxykynurenine was measured in the cell supernatant or lysate using a suitable analytical method (e.g., LC-MS/MS).

-

A similar protocol was followed using primary human hepatocytes which endogenously express KMO.[3]

-

IC₅₀ values were determined from the concentration-inhibition curves.

In Vivo Rodent Model of Acute Pancreatitis

Objective: To evaluate the therapeutic efficacy of this compound in a disease-relevant animal model.

Methodology:

-

Acute pancreatitis (AP) was induced in rats.

-

One hour after the induction of AP, this compound was administered therapeutically as an intravenous (i.v.) bolus of 24 mg/kg.[3]

-

This was followed by a continuous i.v. infusion of 5.5 mg/kg/hour to maintain stable plasma concentrations.[3]

-

Plasma levels of this compound and key metabolites of the kynurenine pathway (tryptophan, kynurenine, kynurenic acid, and 3-hydroxykynurenine) were measured at various time points.[3]

-

Histological analysis of the pancreas, lung, and kidney was performed to assess tissue injury and inflammation.[3]

Development History and Clinical Status

The discovery of this compound was the result of a targeted medicinal chemistry effort by GlaxoSmithKline, building upon the structure of the KMO substrate, kynurenine.[2][3] This led to the identification of the oxazolidinone scaffold as a promising starting point.[3] The binding mode of this compound to the KMO active site was confirmed through X-ray co-crystallography at a resolution of 3.2 Å.[2][3]

Preclinical studies demonstrated that this compound could effectively inhibit KMO in both in vitro and in vivo settings, leading to favorable modulation of the kynurenine pathway and providing therapeutic protection in a rat model of acute pancreatitis-induced multiple organ dysfunction syndrome.[2][3]

Despite its promising preclinical profile, there is no publicly available evidence to suggest that this compound entered formal clinical trials. The focus of subsequent clinical development for KMO inhibitors for acute pancreatitis by GSK and its collaborators appears to have shifted to other compounds, such as KNS366, which originated from a collaboration between GSK and the University of Edinburgh and has entered Phase I clinical trials.[5] Therefore, it is likely that the development of this compound was discontinued at the preclinical stage.

Experimental and Developmental Workflow

The following diagram provides a logical flow of the key stages in the development of this compound.

Caption: A simplified workflow of the discovery and preclinical development of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biospace.com [biospace.com]

Methodological & Application

Application Notes and Protocols: GSK180 for In Vitro KMO Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynurenine 3-monooxygenase (KMO) is a critical enzyme positioned at a key branch point in the kynurenine pathway, the primary route of tryptophan catabolism.[1][2][3] KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[1] An upregulation of KMO activity is associated with an increased production of downstream neurotoxic metabolites, such as quinolinic acid, which have been implicated in the pathology of various neurodegenerative and inflammatory disorders.[1][2][3] Consequently, the inhibition of KMO presents a promising therapeutic strategy to decrease the production of these toxic metabolites and concurrently increase the levels of the neuroprotective kynurenic acid.[1]

GSK180 is a potent and selective inhibitor of KMO.[4][5] It acts as a competitive inhibitor with respect to the L-kynurenine substrate.[5] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound and other compounds against human KMO.

KMO Signaling Pathway and Inhibition by this compound

The following diagram illustrates the position of KMO in the kynurenine pathway and the inhibitory action of this compound.

Caption: KMO inhibition by this compound blocks the neurotoxic branch of the kynurenine pathway.

Quantitative Data: this compound Inhibitory Potency

The inhibitory activity of this compound against KMO has been determined in various assay formats. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Enzyme/System | Assay Type | IC50 Value | Reference |

| Human KMO | Biochemical Assay | ~6 nM | [4][5] |

| Rat KMO | Biochemical Assay | 7 µM | [4] |

| Human KMO in HEK293 cells | Cell-based Assay | 2.0 µM | [5] |

| Endogenous KMO in primary human hepatocytes | Cell-based Assay | 2.6 µM | [4][5] |

Experimental Protocol: In Vitro KMO Inhibition Assay

This protocol is adapted from commercially available KMO inhibitor screening kits and published research.[3][5] The principle of the assay is to measure the activity of recombinant human KMO by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH. The signal is inversely proportional to KMO activity.[3]

Materials and Reagents

-

Recombinant Human KMO (His-FLAG Tag)

-

3X KMO Assay Buffer (Proprietary - a suitable substitute would be a buffer at physiological pH, e.g., 50 mM HEPES or Tris, pH 7.4, containing salts like 150 mM NaCl)

-

L-Kynurenine

-

NADPH

-

This compound or other test inhibitors

-

DMSO

-

UV-transparent 96-well half-area plate

-

Microplate reader capable of measuring absorbance at 340 nm

Assay Workflow Diagram

Caption: Step-by-step workflow for the KMO in vitro inhibition assay.

Detailed Procedure

1. Reagent Preparation:

- Prepare 1X KMO Assay Buffer by diluting the 3X stock with sterile water. Equilibrate to room temperature.

- Thaw KMO enzyme , L-Kynurenine , and NADPH on ice.

- Dilute the KMO enzyme to a working concentration of 20 µg/mL in ice-cold 1X KMO Assay Buffer. Keep on ice.

- Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO. Create a serial dilution of the inhibitor at 10-fold the desired final concentration in 1X Assay Buffer containing 10% DMSO. This ensures the final DMSO concentration in the assay is ≤1%.

- For positive and blank controls, prepare a "Diluent Solution" of 1X Assay Buffer with 10% DMSO but without the inhibitor.

2. Assay Plate Setup (Total Volume = 100 µL):

- Blank Wells: Add 50 µL of 1X KMO Assay Buffer and 10 µL of the Diluent Solution.

- Positive Control Wells: Add 50 µL of diluted KMO enzyme (20 µg/mL) and 10 µL of the Diluent Solution.

- Test Inhibitor Wells: Add 50 µL of diluted KMO enzyme (20 µg/mL) and 10 µL of the serially diluted inhibitor solution.

3. Reaction Initiation and Measurement:

- Prepare the Substrate Mixture . For a 96-well plate, mix the following in 1X KMO Assay Buffer:

- 400 µL of NADPH (10 mM stock)

- 400 µL of L-Kynurenine (20 mM stock, near the Km for human KMO[5])

- 8.2 mL of 1X KMO Assay Buffer

- Initiate the enzymatic reaction by adding 40 µL of the Substrate Mixture to all wells (Blank, Positive Control, and Test Inhibitor).

- Incubate the plate at room temperature for 90 minutes with gentle shaking.

- Measure the absorbance at a wavelength of 340 nm using a microplate reader.

Data Analysis

-

Calculate Net Absorbance: Subtract the absorbance of the Blank wells from all other wells (Positive Control and Test Inhibitor).

-

Determine Percent Inhibition: Calculate the percentage of KMO inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * [1 - (Net Absorbance of Test Inhibitor / Net Absorbance of Positive Control)]

-

Calculate IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of KMO activity.

Expected Results

Using this protocol, this compound is expected to show potent inhibition of human KMO with an IC50 value in the low nanomolar range, consistent with published data.[4][5] The competitive nature of the inhibition can be further confirmed by running the assay with varying concentrations of the L-kynurenine substrate.[5]

References

- 1. mybiosource.com [mybiosource.com]

- 2. KMO Inhibitor Screening Assay Kit | Scientist.com [app.scientist.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK180 in Rodent Models of Acute Pancreatitis

Introduction

Acute pancreatitis (AP) is a severe inflammatory condition of the pancreas that can lead to systemic inflammation and multiple organ dysfunction syndrome (MODS), which is associated with high mortality rates.[1][2] Currently, there are no specific therapies to protect against AP-induced MODS.[1][3] Recent research has highlighted the kynurenine pathway of tryptophan metabolism as a key player in the pathogenesis of AP.[1][4] Kynurenine-3-monooxygenase (KMO), a critical enzyme in this pathway, has emerged as a promising therapeutic target.[1][3]

GSK180 is a potent, selective, and competitive inhibitor of KMO.[4][5] By blocking KMO, this compound prevents the production of the downstream metabolite 3-hydroxykynurenine (3-HK), which is known to increase oxidative stress and induce apoptosis, contributing to tissue injury.[3][4] These application notes provide detailed protocols for utilizing this compound in established rodent models of acute pancreatitis to investigate its therapeutic potential.

Mechanism of Action: KMO Inhibition

Systemic tryptophan metabolism occurs primarily via the kynurenine pathway.[3][4] The enzyme KMO is located at a crucial fork in this pathway, catalyzing the conversion of kynurenine to 3-HK.[3][6] In the context of acute pancreatitis, elevated levels of kynurenine have been observed, and its metabolites are implicated in organ injury.[3][4] this compound specifically inhibits KMO, leading to a reduction in 3-HK production and a corresponding increase in the substrate, kynurenine.[3] This shift in metabolite levels is believed to underlie the protective effects of this compound against MODS in acute pancreatitis.[1][3]

Application Notes

This compound serves as a critical research tool for probing the therapeutic potential of KMO inhibition in acute pancreatitis and associated critical illnesses.[4] Studies have demonstrated that treatment with this compound affords therapeutic protection against MODS in a rat model of AP.[1][2] The administration of this compound leads to rapid changes in kynurenine pathway metabolites in vivo, providing strong evidence of target engagement.[1][3] The primary application is to assess the efficacy of KMO inhibition in mitigating the systemic complications of AP, particularly injury to distant organs like the lungs, kidneys, and liver.[1][3]

Data Presentation

Quantitative data regarding this compound's properties and its use in rodent models are summarized below.

Table 1: Properties of this compound

| Property | Description | Reference |

|---|---|---|

| Target | Kynurenine-3-monooxygenase (KMO) | [4][5] |

| Mechanism | Selective, competitive inhibitor | [4] |

| IC₅₀ (Human KMO) | ~6 nM | [4][5] |

| IC₅₀ (Rat KMO) | ~7 µM (in intact HEK293 cells) | [5] |

| IC₅₀ (Cell-based) | ~2 µM | [4] |

| Administration Route | Intravenous (i.v.) |[5] |

Table 2: Example Dosing in a Rodent Model

| Species | Dose | Route | Purpose | Reference |

|---|---|---|---|---|

| Mouse | 30 mg/kg | i.v. bolus | Pharmacokinetic/Pharmacodynamic study | [3] |

| Rat | Not specified | i.v. | Therapeutic efficacy in AP-MODS model |[3] |

Experimental Protocols

The following protocols describe the induction of acute pancreatitis in rodents and the subsequent administration and evaluation of this compound. The most common and well-characterized models are induced by L-arginine or cerulein.[7][8]

Protocol 1: L-arginine-Induced Acute Pancreatitis

This model induces a severe necrotizing pancreatitis, which is useful for studying the mechanisms of severe AP and associated systemic complications.[9][10]

Materials:

-

L-arginine hydrochloride (Sigma-Aldrich)

-

Sterile 0.9% saline

-

NaOH solution (for pH adjustment)

-

Syringes and needles (e.g., 30G)[11]

Procedure:

-

Animal Preparation: Acclimatize animals for at least one week before the experiment. Provide free access to food and water.[11]

-

Reagent Preparation: Prepare an 8% L-arginine solution in sterile 0.9% saline. Adjust the pH to 7.0 using NaOH.[9][11] Freshly prepare the solution before each experiment.[9]

-

Induction:

-

Control Group: Administer an equivalent volume of sterile saline to the control animals.[11]

-

Monitoring: Observe the animals for signs of distress. Peak histological changes in the pancreas are typically observed around 72 hours post-induction.[11]

Protocol 2: Cerulein-Induced Acute Pancreatitis

This model typically induces a milder, edematous form of pancreatitis, which is useful for studying the early inflammatory events of the disease.[14][15]

Materials:

-

Cerulein (or caerulein, a cholecystokinin analogue; Sigma-Aldrich)[15][16]

-

Sterile 0.9% saline

-

Syringes and needles

-

Rodents (e.g., C57BL/6 mice)[16]

Procedure:

-

Reagent Preparation: Dissolve cerulein in sterile 0.9% saline to a final concentration that allows for the administration of 50 µg/kg in a reasonable injection volume.[16]

-

Induction: Administer hourly i.p. injections of cerulein (50 µg/kg) for a total of 8-10 hours.[16]

-

Control Group: Inject control mice with equivalent volumes of saline following the same injection schedule.[16]

-

Euthanasia: Euthanize the animals 1 hour after the final injection for tissue and blood collection.[16]

Protocol 3: Administration of this compound

This compound is administered to assess its therapeutic effect after the induction of pancreatitis.

Materials:

-

This compound (MedchemExpress or other supplier)[5]

-

Vehicle suitable for intravenous injection (confirm with supplier's solubility data)

-

Syringes and needles for i.v. injection

Procedure:

-

Preparation: Prepare this compound solution in a suitable vehicle.

-

Administration Timing: For a therapeutic intervention study, administer this compound after the induction of pancreatitis. The exact timing should be determined by the study design, but administration within 1-2 hours of the initial insult is common to model a clinically relevant scenario.

-

Dosing: Based on pharmacokinetic data in mice, a single intravenous bolus of 30 mg/kg can achieve significant plasma concentrations.[3] Dose optimization may be required depending on the species and severity of the model.

-

Vehicle Control: The pancreatitis control group should receive an equivalent volume of the vehicle at the same time point.

References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. New Insights into the Methodology of L-Arginine-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review of experimental animal models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. L-Arginine-induced acute pancreatitis and its associated lung injury in rats: Down-regulation of TLR-4/MAPK-p38/JNK signaling pathway via Ginkgo biloba extract EGb 761 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Murine Models of Acute Pancreatitis: A Critical Appraisal of Clinical Relevance | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Cerulein-induced acute pancreatitis. [bio-protocol.org]

Application Notes and Protocols for GSK180 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK180 is a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2][3] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine.[4][5] Inhibition of KMO by this compound leads to a decrease in the production of downstream neurotoxic metabolites, such as 3-hydroxykynurenine and quinolinic acid, and a subsequent increase in the levels of the neuroprotective metabolite, kynurenic acid.[4][5] This modulation of the kynurenine pathway makes this compound a valuable tool for investigating the role of this pathway in various pathological conditions, including neurodegenerative diseases and inflammatory disorders.[5][6]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture, along with methods for assessing its effects on the kynurenine pathway.

Data Presentation

Table 1: this compound Inhibitory Activity

| Assay Type | Target | Organism | IC50 | Reference |

| Biochemical Assay | KMO | Human | ~6 nM | [1][2][3] |

| Cell-Based Assay | Endogenous KMO | Primary Human Hepatocytes | 2.6 µM | [1][2][3] |

| Cell-Based Assay | Overexpressed KMO | HEK293 cells | 2.0 µM | [4] |

| Biochemical Assay | KMO | Rat | 7 µM | [1] |

Note: The difference in potency between biochemical and cell-based assays is likely due to the low passive permeability of this compound across cell membranes.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Refer to the manufacturer's certificate of analysis for the exact molecular weight of the this compound batch.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 276.08 g/mol , dissolve 2.76 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[1]

Protocol 2: Cell Culture and this compound Treatment

This protocol provides a general procedure for treating adherent cell lines, such as HEK293 cells or primary human hepatocytes, with this compound.

Materials:

-

Cultured cells (e.g., HEK293, primary human hepatocytes)

-

Complete cell culture medium (e.g., DMEM for HEK293, Williams' Medium E for hepatocytes)[7][8]

-

This compound stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

Trypsin-EDTA (for passaging)

Procedure:

-

Cell Seeding:

-

One day prior to treatment, seed the cells into multi-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

-

Preparation of Working Solutions:

-

On the day of treatment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A starting range of 1 µM to 10 µM is suggested based on reported cellular IC50 values.

-

Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration.

-

-

Cell Treatment:

-

Carefully remove the existing medium from the cell culture wells.

-

Gently wash the cells once with PBS.

-

Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Post-Treatment Analysis:

-

Following incubation, the cells and/or culture supernatant can be harvested for downstream analysis, such as cell viability assays or measurement of kynurenine pathway metabolites.

-

Protocol 3: Analysis of Kynurenine Pathway Metabolites

This protocol outlines methods for quantifying the levels of key metabolites in the kynurenine pathway from cell culture supernatants or cell lysates.

Methods:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous measurement of multiple kynurenine pathway metabolites, including tryptophan, kynurenine, kynurenic acid, and 3-hydroxykynurenine.[2]

-

Collect cell culture supernatant or prepare cell lysates.

-

Perform protein precipitation, typically with acetonitrile or methanol.

-

Analyze the supernatant by LC-MS/MS using appropriate standards for quantification.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits provide a convenient method for the quantification of specific metabolites like L-Kynurenine, Kynurenic acid, and Quinolinic acid in biological fluids, including cell culture supernatants.[9] Follow the manufacturer's instructions for the specific kit being used.

Mandatory Visualizations

Caption: Experimental workflow for this compound cell culture treatment.

Caption: this compound inhibits KMO in the kynurenine pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors [mdpi.com]

- 6. molecularlab.it [molecularlab.it]

- 7. Primary Human Hepatocyte Culture. [bio-protocol.org]

- 8. static.igem.org [static.igem.org]

- 9. Kynurenine pathway ELISA kits I Tryptophan I Cited in 100+ papers [immusmol.com]

Applications of GSK180 in Neurodegenerative Disease Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates the kynurenine pathway (KP) of tryptophan metabolism in the pathophysiology of these disorders.[1] Dysregulation of this pathway can lead to an imbalance between neurotoxic and neuroprotective metabolites. One key enzyme in this pathway, Kynurenine-3-monooxygenase (KMO), represents a promising therapeutic target. Inhibition of KMO can decrease the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and consequently quinolinic acid (QUIN), while shunting the pathway towards the formation of the neuroprotective metabolite kynurenic acid (KYNA).[1]

GSK180 is a potent and selective inhibitor of KMO.[2][3] Its utility as a research tool lies in its ability to modulate the kynurenine pathway, thereby allowing for the investigation of the role of KMO and its downstream metabolites in neurodegenerative processes. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of neurodegenerative disease research.

Mechanism of Action

This compound is a selective, competitive inhibitor of Kynurenine-3-monooxygenase (KMO).[2] KMO is a critical enzyme that hydroxylates kynurenine to form 3-hydroxykynurenine (3-HK). By inhibiting KMO, this compound blocks the production of 3-HK and its downstream neurotoxic product, quinolinic acid (QUIN), an NMDA receptor agonist. This inhibition diverts the metabolic flux of kynurenine towards the kynurenine aminotransferase (KAT) branch of the pathway, leading to an increased synthesis of kynurenic acid (KYNA). KYNA is a known neuroprotectant that acts as an antagonist at ionotropic glutamate receptors.[1]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Parameter | Species/System | Value | Reference |

| IC50 (Biochemical Assay) | Human KMO | ~6 nM | [2] |

| IC50 (Cell-based Assay) | Human KMO (HEK293 cells) | 2.0 µM | [3] |

| Primary Human Hepatocytes | 2.6 µM | [3] | |

| Rat KMO (HEK293 cells) | 7 µM | [2] | |

| Pharmacokinetics (Rat) | Route of Administration | Intravenous (IV) bolus | [3] |

| Dose | 24 mg/kg bolus followed by 5.5 mg/kg/hour infusion | [3] | |

| Resulting Plasma Level | ~600 µM | [3] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the kynurenine pathway.

Caption: this compound inhibits KMO, reducing neurotoxic and increasing neuroprotective metabolites.

Experimental Protocols

In Vitro Neuroprotection Assay Against 3-Hydroxykynurenine (3-HK) Toxicity

This protocol describes a method to assess the neuroprotective effects of this compound against 3-HK-induced toxicity in primary neuronal cultures.

Materials:

-

Primary cortical neurons (e.g., from E18 rat or mouse embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates (96-well)

-

This compound (prepare stock solution in DMSO)

-

3-Hydroxykynurenine (3-HK)

-

Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)

-

Plate reader

Procedure:

-

Cell Culture:

-

Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well.

-

Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. Final DMSO concentration should not exceed 0.1%.

-

Pre-treat the mature neuronal cultures with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO only).

-

-

Induction of Neurotoxicity:

-

Prepare a fresh solution of 3-HK in culture medium.

-

After the 24-hour pre-treatment with this compound, add 3-HK to the wells to a final concentration known to induce neuronal cell death (e.g., 10-100 µM; this may need to be optimized for your specific cell culture system).[1]

-

Include control wells with no 3-HK treatment.

-

-

Incubation:

-

Incubate the plates for an additional 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Assessment of Cell Viability:

-

After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.

-

Read the absorbance or fluorescence on a plate reader.

-

-

Data Analysis:

-

Normalize the viability data to the untreated control wells (100% viability).

-

Plot the cell viability against the concentration of this compound to determine the neuroprotective effect.

-

References

Application Notes and Protocols for GSK180 in Tryptophan Metabolism Research in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tryptophan metabolism pathway, particularly the kynurenine pathway, is a critical regulator of immune responses and is frequently dysregulated in cancer. Tumor cells can exploit this pathway to create an immunosuppressive microenvironment, facilitating immune evasion and promoting tumor growth. A key enzyme in this pathway is Kynurenine-3-monooxygenase (KMO), which converts kynurenine to 3-hydroxykynurenine. Elevated KMO expression has been observed in several cancer types, including triple-negative breast cancer (TNBC), colorectal cancer, and hepatocellular carcinoma, and is often associated with a poor prognosis.[1][2] Inhibition of KMO is emerging as a promising therapeutic strategy to modulate the tumor microenvironment and enhance anti-tumor immunity.[3][4]

GSK180 is a potent and selective, competitive inhibitor of KMO.[5] While extensively studied in the context of acute pancreatitis, its direct application in cancer research is not yet widely published.[6] However, based on the known role of KMO in cancer and studies with other KMO inhibitors such as Ro 61-8048, this compound represents a valuable research tool to investigate the therapeutic potential of KMO inhibition in oncology.[1][2][7] These application notes provide a comprehensive guide for utilizing this compound to study tryptophan metabolism in cancer, including proposed protocols and data presentation guidelines.

Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Value | Species | Assay System | Reference |

| IC₅₀ | ~6 nM | Human | Recombinant KMO enzyme | [5] |

| IC₅₀ | 2.6 µM | Human | Primary hepatocytes | [5] |

| IC₅₀ | 7 µM | Rat | Recombinant KMO enzyme | [5] |

| Mechanism of Action | Competitive inhibitor | - | - | [5] |

Note: Data on the IC₅₀ of this compound in specific cancer cell lines are not currently available in the public domain. Researchers are encouraged to determine the optimal concentration for their specific cell line of interest using the protocols outlined below.

Signaling Pathway

The diagram below illustrates the kynurenine pathway and the central role of KMO, the target of this compound.

Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.

Experimental Protocols

Protocol 1: Determination of this compound IC₅₀ in Cancer Cell Lines

Objective: To determine the concentration of this compound required to inhibit 50% of KMO activity in a cancer cell line of interest.

Materials:

-

Cancer cell line expressing KMO (e.g., MDA-MB-231 for TNBC)

-

This compound (stock solution in DMSO)

-

Cell culture medium and supplements

-

Kynurenine substrate

-

LC-MS/MS or a commercially available 3-hydroxykynurenine ELISA kit

-

96-well plates

-

Cell lysis buffer

Procedure:

-

Cell Culture: Plate cancer cells in 96-well plates at a density that will result in 80-90% confluency at the time of the assay.

-

This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO). Incubate for 24-48 hours.

-

Kynurenine Addition: Add kynurenine substrate to each well at a final concentration of 10-50 µM. Incubate for 4-6 hours.

-

Metabolite Extraction:

-

For LC-MS/MS analysis: Collect the cell culture supernatant and lyse the cells. Extract metabolites using a suitable solvent (e.g., methanol).

-

For ELISA: Follow the manufacturer's instructions for sample preparation.

-

-

Quantification: Measure the concentration of 3-hydroxykynurenine in each sample.

-

Data Analysis: Plot the concentration of 3-hydroxykynurenine against the log concentration of this compound. Use a non-linear regression model to calculate the IC₅₀ value.

Protocol 2: Cell Viability and Proliferation Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line

-

This compound

-

Cell culture medium and supplements

-

MTT, XTT, or CellTiter-Glo® reagent

-

96-well plates

Procedure:

-